molecular formula C21H26ClFN2O B15134144 N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide,monohydrochloride

N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide,monohydrochloride

Cat. No.: B15134144
M. Wt: 376.9 g/mol
InChI Key: CEYXFWIICBUVDY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a fluorophenyl group, a phenylmethyl group, and a piperidinyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and phenylmethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride include:

  • N-(4-chlorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide
  • N-(4-bromophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide
  • N-(4-methylphenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide

Uniqueness

What sets N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride apart from similar compounds is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C21H26ClFN2O

Molecular Weight

376.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)propanamide;hydrochloride

InChI

InChI=1S/C21H25FN2O.ClH/c1-2-21(25)24(19-10-8-18(22)9-11-19)20-12-14-23(15-13-20)16-17-6-4-3-5-7-17;/h3-11,20H,2,12-16H2,1H3;1H

InChI Key

CEYXFWIICBUVDY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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